2-phenyl-4,5,6,7-tetrahydro-1H-indole

Antiviral Hepatitis C virus HCV replicon

Procure this specific tetrahydroindole scaffold (CAS 15582-97-5) for anti-HCV (EC50 as low as 2.6 μM) or anticancer tubulin inhibition programs. The 2-phenyl group and saturated 4,5,6,7-positions are critical for activity—unsubstituted or fully aromatic analogs are not viable substitutes. Ideal for enantioselective derivatization and novel target exploration.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 15582-97-5
Cat. No. B1228083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4,5,6,7-tetrahydro-1H-indole
CAS15582-97-5
Synonyms2-phenyl-4,5,6,7-tetrahydro-1H-indole
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2
InChIKeyLUAFUCCMSGFWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4,5,6,7-tetrahydro-1H-indole (CAS 15582-97-5) – Core Scaffold Identification and Procurement Specification


2-Phenyl-4,5,6,7-tetrahydro-1H-indole (CAS 15582-97-5) is a partially saturated indole heterocycle characterized by a phenyl substituent at the 2-position and a fully hydrogenated benzene ring in the 4,5,6,7-positions, yielding a molecular formula of C14H15N and a molecular weight of 197.28 g/mol [1]. Its calculated Log P of 3.810 and a single hydrogen bond donor (the N-H group) distinguish its physicochemical profile from both fully aromatic 2-phenylindoles and unsubstituted tetrahydroindoles [1]. This scaffold has been independently validated in two distinct therapeutic areas—anti-hepatitis C virus (HCV) activity via an unidentified non-canonical host/viral target [2] and tubulin polymerization inhibition for anticancer applications [3]—establishing its procurement value as a privileged starting material for medicinal chemistry optimization programs.

2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Structural Determinants Preventing In-Class Analog Substitution


Generic substitution of 2-phenyl-4,5,6,7-tetrahydro-1H-indole with seemingly related indole scaffolds—such as unsubstituted 4,5,6,7-tetrahydroindole, fully aromatic 2-phenylindole, or N-substituted variants—is not scientifically tenable due to distinct structure-activity relationship (SAR) constraints. The 2-phenyl substituent is critical for tubulin polymerization inhibitory activity and colchicine-site binding, with removal or repositioning leading to substantial loss of potency [1]. Similarly, saturation of the 4,5,6,7-positions distinguishes this scaffold from fully aromatic indoles by altering both three-dimensional conformation and electronic distribution, which directly impacts target engagement in both antiviral and anticancer contexts [2][3]. The following quantitative evidence establishes precisely where and why this specific CAS registration offers non-interchangeable value.

Quantitative Evidence Guide: Comparative Differentiation of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole


Anti-HCV Potency Profile: Dual-Genotype Activity of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives

Derivative 39 of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold exhibited EC50 values of 7.9 μM against HCV genotype 1b and 2.6 μM against genotype 2a subgenomic replicons [1]. The scaffold demonstrated a broad, genotype-independent antiviral profile, with multiple derivatives showing activity across both genotypes [1]. Biochemical counter-screening confirmed that derivative 39 did not inhibit NS5B polymerase, NS3 helicase, or IRES-mediated translation [2], distinguishing its mechanism from direct-acting antivirals targeting these canonical HCV proteins.

Antiviral Hepatitis C virus HCV replicon

Antiproliferative Activity of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives Against MCF-7 and A549 Cancer Cell Lines

Hydrazone derivative 7b of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold demonstrated IC50 values of 1.77 ± 0.37 μM against MCF-7 breast cancer cells and 3.75 ± 0.11 μM against A549 lung adenocarcinoma cells [1]. Importantly, 7b displayed significant selectivity, inhibiting cancer cells while showing reduced toxicity toward LO2 normal human liver cells [2]. The parent unsubstituted 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold, without the hydrazone moiety, served as the synthetic precursor and exhibited substantially lower antiproliferative activity, confirming that the core scaffold provides a tunable platform amenable to potency enhancement through rational derivatization.

Anticancer Tubulin polymerization Antiproliferative

Tubulin Polymerization Inhibition: Comparative Mechanism with Colchicine Binding Site Engagement

Derivative 7b of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold effectively inhibited tubulin polymerization in a concentration-dependent manner, with an inhibitory pattern similar to that of colchicine [1]. Molecular docking studies revealed that 7b binds with high affinity to the colchicine binding pocket of tubulin, adopting a conformation that occupies the same binding region as colchicine [1]. The study demonstrated for the first time that the tetrahydroindole moiety can function as a viable pharmacophore for tubulin polymerization inhibition, distinguishing this scaffold from fully aromatic indoles that may exhibit different tubulin binding kinetics or alternative mechanisms [2].

Tubulin polymerization Colchicine binding site Microtubule dynamics

Enantioselective Synthetic Access and Chiral Derivatization Capacity

An efficient enantioselective synthetic methodology has been established for preparing 2-phenyl-4,5,6,7-tetrahydro-1H-indoles bearing chiral substituents at the nitrogen atom, based on epoxide opening of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines or amino acid esters, followed by intramolecular metal-catalyzed cyclization [1]. This N-alkylation strategy enables systematic exploration of stereochemical SAR while preserving the core tetrahydroindole pharmacophore. In contrast, unsubstituted 4,5,6,7-tetrahydroindole lacks the 2-phenyl group required for the initial epoxide-opening step, making this enantioselective route specific to the 2-phenyl-substituted scaffold [2].

Asymmetric synthesis Chiral derivatization N-substitution

2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Validated Application Scenarios for Scientific Procurement


Antiviral Drug Discovery: HCV Lead Optimization Programs Targeting Non-Canonical Mechanisms

Procure this compound for anti-HCV drug discovery programs seeking to explore mechanisms beyond NS5B polymerase and NS3/4A protease inhibition. The scaffold has demonstrated EC50 values as low as 2.6 μM against HCV genotype 2a replicons, with derivative 39 exhibiting dual-genotype activity [1]. Biochemical counter-screening confirmed no inhibition of canonical HCV targets (NS5B, NS3 helicase, IRES-mediated translation), suggesting a distinct mechanism that may confer reduced cross-resistance to existing direct-acting antivirals [2]. Programs focused on affordable anti-HCV agents, host-targeting strategies, or novel viral targets should prioritize this scaffold over generic indole building blocks that lack validated HCV replicon activity.

Oncology Research: Tubulin Polymerization Inhibitor Development Targeting Colchicine Binding Site

Procure this scaffold for anticancer programs focused on microtubule-disrupting agents. Derivative 7b of this scaffold exhibited IC50 values of 1.77 μM (MCF-7) and 3.75 μM (A549) with cancer cell selectivity over normal LO2 cells [1]. The compound inhibits tubulin polymerization with a colchicine-like pattern and docks to the colchicine binding pocket [2]. This scaffold is particularly suitable for programs seeking to develop novel tubulin inhibitors with potentially improved therapeutic indices relative to colchicine, or for exploring combretastatin A-4 analog design where the tetrahydroindole core offers distinct conformational and electronic properties compared to fully aromatic indole frameworks.

Medicinal Chemistry: Stereochemically Defined N-Substituted Derivative Synthesis

Procure this compound as a starting material for generating libraries of enantiomerically enriched N-substituted tetrahydroindoles. The established enantioselective synthetic methodology uses chiral amines or amino acid esters to introduce stereochemical diversity at the nitrogen atom [1]. This capability is critical for programs where stereochemistry modulates target binding, metabolic stability, or off-target selectivity. The 2-phenyl group is essential for the epoxide-opening step of this synthetic route [2], meaning that unsubstituted tetrahydroindole analogs cannot access the same enantioselective derivatization pathway, reinforcing the non-substitutable procurement value of this specific CAS compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenyl-4,5,6,7-tetrahydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.